Tetrakis(triphenylphosphite)nickel(0)

Description

The exact mass of the compound Tetrakis(triphenylphosphite)nickel(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrakis(triphenylphosphite)nickel(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(triphenylphosphite)nickel(0) including the price, delivery time, and more detailed information at info@benchchem.com.

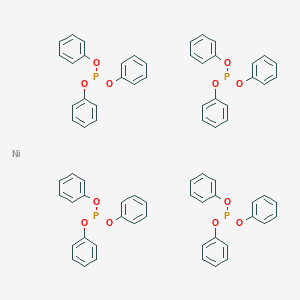

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

nickel;triphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H15O3P.Ni/c4*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;/h4*1-15H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXCIAAANFTEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H60NiO12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14221-00-2 | |

| Record name | (T-4)-Tetrakis(triphenyl phosphite-κP)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14221-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, tetrakis(triphenyl phosphite-.kappa.P)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel, tetrakis(triphenyl phosphite-.kappa.p)-, (t-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrakis(triphenylphosphite)nickel(0) from Nickel(II) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrakis(triphenylphosphite)nickel(0), a significant catalyst in various organic transformations. The document details the chemical principles, experimental protocols, and characterization of this nickel(0) complex, synthesized from the readily available precursor, nickel(II) acetylacetonate (B107027).

Introduction

Tetrakis(triphenylphosphite)nickel(0), with the chemical formula Ni[P(OPh)₃]₄, is a white to off-white, air-sensitive crystalline solid.[1] It serves as a crucial catalyst in a range of organic reactions, including the hydrocyanation of alkenes and alkynes, and the dimerization of styrene.[1] The synthesis of this complex involves the reduction of a nickel(II) salt, in this case, nickel(II) acetylacetonate (Ni(acac)₂), in the presence of an excess of the triphenylphosphite ligand. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation. The air-sensitive nature of the final product necessitates the use of inert atmosphere techniques, such as Schlenk lines or glove boxes, during its synthesis and handling.[1]

Reaction Principle and Mechanism

The core of the synthesis is the reduction of the nickel(II) center in nickel(II) acetylacetonate to the zerovalent state, nickel(0). This two-electron reduction is facilitated by a hydride source, typically sodium borohydride.[2] Concurrently, the acetylacetonate ligands are displaced by the bulkier and more π-accepting triphenylphosphite ligands, which stabilize the electron-rich nickel(0) center.

The overall reaction can be represented as:

Ni(acac)₂ + 4 P(OPh)₃ + 2 NaBH₄ → Ni[P(OPh)₃]₄ + 2 Na(acac) + B₂H₆ + H₂

While the precise mechanism in this specific system is not extensively detailed in the literature, it is proposed to proceed through the following key steps:

-

Ligand Exchange: Initial coordination of triphenylphosphite ligands to the Ni(II) center may occur, partially displacing the acetylacetonate ligands.

-

Reduction: The hydride (H⁻) from sodium borohydride attacks the nickel(II) center, leading to its reduction. This is a two-electron process that forms the Ni(0) species.[2]

-

Complexation: The newly formed, highly reactive Ni(0) is immediately trapped by the excess triphenylphosphite ligands present in the reaction mixture, forming the stable, tetracoordinated tetrakis(triphenylphosphite)nickel(0) complex.

The coordination of the four bulky triphenylphosphite ligands results in a tetrahedral geometry around the nickel atom.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of tetrakis(triphenylphosphite)nickel(0), adapted from established methodologies. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Triphenylphosphite (P(OPh)₃)

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol (B145695)

-

Anhydrous diethyl ether

-

Schlenk flask and other appropriate glassware

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve nickel(II) acetylacetonate in anhydrous ethanol.

-

To this solution, add a stoichiometric excess (at least 4 equivalents) of triphenylphosphite. Stir the mixture until the phosphite (B83602) ligand is fully dissolved.

-

Slowly add a solution of sodium borohydride in anhydrous ethanol to the stirred nickel-phosphite solution at room temperature. The addition should be done portion-wise to control the reaction rate and any potential exotherm.

-

After the complete addition of the reducing agent, continue to stir the reaction mixture at room temperature for a specified period, typically several hours, to ensure the complete formation of the product.

-

Upon completion of the reaction, the product, tetrakis(triphenylphosphite)nickel(0), will precipitate out of the solution as a white to off-white solid.

-

Isolate the solid product by filtration under inert atmosphere using a Schlenk filter stick or a similar apparatus.

-

Wash the collected solid with cold anhydrous ethanol followed by anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the purified product under high vacuum to obtain tetrakis(triphenylphosphite)nickel(0) as a fine powder.

Data Presentation

Table 1: Physical and Chemical Properties of Tetrakis(triphenylphosphite)nickel(0)

| Property | Value | Reference |

| Chemical Formula | C₇₂H₆₀NiO₁₂P₄ | [1] |

| Molecular Weight | 1303.86 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 145 °C (decomposes) | [3] |

| Solubility | Soluble in THF, toluene | [1] |

| Storage Temperature | 2-8 °C | [3] |

Table 2: Spectroscopic Data for Tetrakis(triphenylphosphite)nickel(0)

| Spectroscopic Technique | Observed Data |

| ³¹P NMR (Proton Decoupled) | A single sharp resonance is expected, characteristic of equivalent phosphorus nuclei in a tetrahedral complex. The chemical shift will be in a region typical for coordinated phosphite ligands. |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands corresponding to the P-O-C stretching vibrations of the triphenylphosphite ligands are expected. The absence of bands associated with the acetylacetonate ligand would confirm product purity. |

Mandatory Visualizations

Reaction Pathway

Caption: Proposed reaction pathway for the synthesis of Ni[P(OPh)₃]₄.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

-

Nickel(II) acetylacetonate is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triphenylphosphite is an irritant.

-

Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas.

-

Tetrakis(triphenylphosphite)nickel(0) is air-sensitive and a suspected carcinogen.[1] All manipulations should be carried out under an inert atmosphere. It should be stored in a cool, dry place under nitrogen or argon.

Conclusion

The synthesis of tetrakis(triphenylphosphite)nickel(0) from nickel(II) acetylacetonate provides a reliable route to a valuable nickel(0) catalyst. The procedure involves a straightforward reduction and ligand exchange process, which, with careful execution under inert conditions, yields the desired product in good purity. This technical guide offers the necessary details for researchers and professionals to successfully synthesize and handle this important organometallic complex for its various applications in catalysis and synthetic chemistry.

References

An In-depth Technical Guide to the Characterization of Tetrakis(triphenylphosphite)nickel(0) by ³¹P NMR

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of tetrakis(triphenylphosphite)nickel(0), a significant nickel(0) complex, with a focus on the application of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This document details experimental protocols for its synthesis and NMR analysis, presents key quantitative data, and illustrates the underlying chemical principles and experimental workflows.

Introduction

Tetrakis(triphenylphosphite)nickel(0), with the chemical formula Ni[P(OPh)₃]₄, is a key precursor and catalyst in various organic transformations. Its reactivity and catalytic activity are intrinsically linked to its structure and dynamic behavior in solution, particularly the lability of its triphenylphosphite ligands. ³¹P NMR spectroscopy is an exceptionally powerful and direct tool for probing the electronic environment of the phosphorus nuclei within the phosphite (B83602) ligands and for studying the ligand exchange dynamics that are central to the complex's function. This guide will serve as a technical resource for researchers utilizing this compound.

Synthesis of Tetrakis(triphenylphosphite)nickel(0)

The synthesis of tetrakis(triphenylphosphite)nickel(0) requires anaerobic conditions due to the air-sensitivity of the nickel(0) center. A common and effective method involves the reaction of nickelocene (B73246) with an excess of triphenylphosphite.

Experimental Protocol: Synthesis

Materials:

-

Nickelocene (freshly sublimed for best results)

-

Triphenylphosphite (distilled under high vacuum)

-

Benzene (B151609) (anhydrous and deoxygenated)

-

Methanol (dry)

-

Schlenk line apparatus

-

Nitrogen or Argon gas (high purity)

Procedure:

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve freshly sublimed nickelocene in anhydrous, deoxygenated benzene.

-

Add an excess of freshly distilled triphenylphosphite to the solution.

-

Reflux the reaction mixture under a continuous flow of the inert gas. The progress of the reaction can be monitored by the disappearance of the green color of the nickelocene.

-

After the reaction is complete, cool the mixture to room temperature and filter it under inert atmosphere to remove any solid byproducts.

-

The product is precipitated from the benzene solution by the addition of dry methanol.

-

The resulting solid is collected by filtration, washed with methanol, and dried under vacuum.

³¹P NMR Characterization

³¹P NMR spectroscopy provides valuable information about the structure, purity, and solution dynamics of tetrakis(triphenylphosphite)nickel(0). The chemical shift (δ) is indicative of the electronic environment of the phosphorus atom, and the multiplicity of the signal can provide information about coupling to other NMR-active nuclei.

Theoretical Background

The ³¹P nucleus has a spin of ½ and a natural abundance of 100%, making ³¹P NMR a highly sensitive technique. For tetrakis(triphenylphosphite)nickel(0), a tetrahedral complex with four equivalent phosphite ligands, a single resonance is expected in the ³¹P{¹H} NMR spectrum at room temperature. However, this complex is known to undergo ligand dissociation in solution, leading to an equilibrium between the tetrakis-, tris-, and bis-ligated species. This dynamic process can influence the observed ³¹P NMR spectrum, potentially leading to broadened signals or the appearance of multiple resonances at different temperatures.

Quantitative ³¹P NMR Data

The following table summarizes the reported ³¹P NMR chemical shift for tetrakis(triphenylphosphite)nickel(0).

| Compound | Solvent | Chemical Shift (δ) [ppm] | Reference |

| Ni[P(OPh)₃]₄ | Toluene | ~158.4 | Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1970, 341-347[1] |

Note: The precise chemical shift can be influenced by the solvent, temperature, and concentration due to ligand dissociation equilibria.

Experimental Protocol: ³¹P NMR Spectroscopy

Instrumentation:

-

NMR spectrometer with a broadband probe tunable to the ³¹P frequency.

-

5 mm NMR tubes suitable for air-sensitive samples (e.g., J. Young tubes).

-

Inert atmosphere glovebox or Schlenk line for sample preparation.

Procedure:

-

Sample Preparation: Inside a glovebox or using Schlenk techniques, dissolve a sufficient amount of tetrakis(triphenylphosphite)nickel(0) in a deuterated solvent (e.g., toluene-d₈, THF-d₈, or C₆D₆) to achieve a concentration of approximately 10-20 mg/mL. The solvent should be thoroughly degassed and dried prior to use. Transfer the solution to an NMR tube and seal it under an inert atmosphere.

-

NMR Acquisition:

-

Tune the probe to the ³¹P frequency.

-

Acquire a standard one-pulse ³¹P{¹H} NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Use a reference standard such as 85% H₃PO₄ (external reference, δ = 0 ppm).

-

Typical acquisition parameters include a pulse angle of 30-45° and a relaxation delay of 5-10 seconds to ensure quantitative reliability if needed.

-

Ligand Exchange Dynamics

The lability of the triphenylphosphite ligands is a key feature of tetrakis(triphenylphosphite)nickel(0) and is crucial for its catalytic activity. This dynamic behavior can be investigated using variable temperature (VT) ³¹P NMR spectroscopy.

Signaling Pathway of Ligand Dissociation

The dissociation of ligands from the nickel center can be represented as a series of equilibria. The initial dissociation of one phosphite ligand is often the rate-determining step for many reactions involving this complex.

Caption: Ligand dissociation equilibrium for Ni[P(OPh)₃]₄.

At different temperatures, the rate of exchange between these species will vary, leading to distinct changes in the ³¹P NMR spectrum. At low temperatures, the exchange may be slow enough on the NMR timescale to observe separate signals for the different nickel-phosphine species. As the temperature increases, the exchange rate increases, leading to coalescence of the signals and eventually a single, sharp, averaged signal at higher temperatures.

Experimental Workflow for VT-NMR Studies

A variable temperature NMR experiment is essential to fully characterize the dynamic nature of tetrakis(triphenylphosphite)nickel(0) in solution.

Caption: Workflow for a variable temperature ³¹P NMR experiment.

Conclusion

The characterization of tetrakis(triphenylphosphite)nickel(0) by ³¹P NMR spectroscopy is a fundamental exercise for any researcher working with this versatile complex. This guide has provided the necessary experimental protocols for its synthesis and detailed NMR analysis, including the investigation of its dynamic ligand exchange behavior. The quantitative data and workflows presented herein are intended to facilitate accurate and reproducible characterization, leading to a deeper understanding of the properties and reactivity of this important nickel(0) species in solution.

References

molecular structure and coordination geometry of tetrakis(triphenylphosphite)nickel(0)

An In-depth Technical Guide on the Molecular Structure and Coordination Geometry of Tetrakis(triphenylphosphite)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(triphenylphosphite)nickel(0), with the chemical formula Ni[P(OPh)₃]₄, is a significant organometallic complex featuring nickel in a zero oxidation state. It serves as a valuable catalyst and precursor in various organic transformations. This technical guide provides a comprehensive overview of its molecular structure, coordination geometry, synthesis, and characterization. A critical review of available literature indicates a lack of a definitive single-crystal X-ray diffraction study, precluding the presentation of precise experimental bond lengths and angles. Consequently, the structural details discussed are based on spectroscopic evidence and theoretical considerations, drawing parallels with analogous complexes.

Molecular and Physical Properties

Tetrakis(triphenylphosphite)nickel(0) is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1. The compound is air-sensitive and should be handled under an inert atmosphere. It is soluble in organic solvents such as tetrahydrofuran (B95107) (THF) and toluene.

Table 1: Physical and Chemical Properties of Tetrakis(triphenylphosphite)nickel(0)

| Property | Value |

| Molecular Formula | C₇₂H₆₀NiO₁₂P₄ |

| Molecular Weight | 1303.86 g/mol |

| CAS Number | 14221-00-2 |

| Appearance | White to off-white powder/solid |

| Melting Point | 145 °C (decomposes) |

| Solubility | Soluble in THF, toluene |

| Oxidation State of Ni | 0 |

Molecular Structure and Coordination Geometry

A definitive single-crystal X-ray structure of tetrakis(triphenylphosphite)nickel(0) is not publicly available in the Cambridge Structural Database (CSD) or the Inorganic Crystal Structure Database (ICSD). Therefore, the precise bond lengths and angles cannot be quantitatively tabulated. However, based on spectroscopic data, steric considerations, and the electronic configuration of the central metal atom, a well-supported structural model can be proposed.

Electronic Configuration and Expected Geometry

The central nickel atom is in the Ni(0) oxidation state, with an electron configuration of [Ar] 3d¹⁰. For a d¹⁰ metal center with four identical ligands, a tetrahedral geometry is strongly favored to minimize steric repulsion between the bulky triphenylphosphite ligands. This arrangement places the four phosphorus atoms at the vertices of a tetrahedron around the central nickel atom. The P-Ni-P bond angles are expected to be close to the ideal tetrahedral angle of 109.5°.

Caption: Proposed tetrahedral coordination geometry of tetrakis(triphenylphosphite)nickel(0).

Experimental Protocols

Synthesis

Two primary methods for the synthesis of tetrakis(triphenylphosphite)nickel(0) have been reported in the literature.

Method A: From Nickelocene (B73246)

This method involves the reaction of nickelocene with an excess of triphenyl phosphite (B83602) in a non-polar solvent like benzene (B151609) under an inert atmosphere.

-

Reactants:

-

Freshly sublimed nickelocene (Ni(C₅H₅)₂)

-

Triphenyl phosphite (P(OPh)₃), distilled under high vacuum.

-

-

Procedure:

-

Nickelocene and an excess of triphenyl phosphite are dissolved in benzene in a Schlenk flask under a nitrogen or argon atmosphere.

-

The mixture is refluxed. The progress of the reaction can be monitored by the disappearance of the green color of nickelocene.

-

After the reaction is complete, the solution is filtered to remove any insoluble byproducts.

-

The product is precipitated from the benzene solution by the addition of dry methanol.

-

The resulting white to off-white solid is collected by filtration, washed with methanol, and dried under vacuum.

-

Method B: From a Nickel(II) Salt

This approach involves the reduction of a nickel(II) salt in the presence of triphenyl phosphite.

-

Reactants:

-

Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) or Nickel(II) chloride (NiCl₂)

-

Triphenyl phosphite (P(OPh)₃)

-

A reducing agent, such as sodium borohydride (B1222165) (NaBH₄)

-

-

Procedure:

-

The Nickel(II) salt and triphenyl phosphite are dissolved in a suitable solvent (e.g., ethanol (B145695) or THF) in a reaction vessel under an inert atmosphere.

-

The solution is cooled, and the reducing agent is added portion-wise with stirring.

-

The reaction mixture is allowed to stir for a specified period to ensure complete reduction and complexation.

-

The product is isolated by precipitation, often by the addition of a non-solvent or by cooling.

-

The precipitate is collected, washed with an appropriate solvent to remove impurities, and dried under vacuum.

-

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized complex.

-

³¹P NMR Spectroscopy:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (C₆D₆).

-

Procedure: A proton-decoupled ³¹P NMR spectrum is recorded. Due to the tetrahedral symmetry and the equivalence of the four phosphite ligands, a single sharp resonance is expected. The chemical shift provides information about the electronic environment of the phosphorus nuclei upon coordination to the nickel center.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or a Nujol mull.

-

Procedure: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The spectrum is characterized by the vibrational modes of the triphenylphosphite ligand, with shifts in the P-O and O-C stretching frequencies upon coordination to the nickel atom.

-

-

Elemental Analysis:

-

Procedure: The percentages of carbon, hydrogen, and nickel are determined and compared to the calculated theoretical values for the molecular formula C₇₂H₆₀NiO₁₂P₄.

-

Experimental Workflow

The general workflow for the synthesis and characterization of tetrakis(triphenylphosphite)nickel(0) is outlined below.

Caption: Generalized workflow for the synthesis and characterization of Ni[P(OPh)₃]₄.

Conclusion

Tetrakis(triphenylphosphite)nickel(0) is a key Ni(0) complex with significant applications in catalysis. While its synthesis and general properties are established, a definitive understanding of its solid-state structure is hampered by the absence of a published crystal structure. Spectroscopic evidence and theoretical principles strongly support a tetrahedral coordination geometry around the d¹⁰ nickel center. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable to precisely determine its molecular parameters and provide deeper insights into its structure-reactivity relationships.

Solubility Profile of Tetrakis(triphenylphosphite)nickel(0) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetrakis(triphenylphosphite)nickel(0), a key catalyst in various organic syntheses. Due to the air-sensitive nature of this organometallic complex, this guide also outlines detailed experimental protocols for its handling and solubility determination, ensuring accurate and reproducible results.

Core Concepts: Solubility and its Importance

The solubility of a catalyst is a critical parameter in homogeneous catalysis, influencing reaction kinetics, mass transfer, and product separation. Tetrakis(triphenylphosphite)nickel(0), with the chemical formula Ni[P(OC₆H₅)₃]₄, is a zerovalent nickel complex widely employed in catalytic reactions such as hydrocyanation and oligomerization. Its efficacy is often dependent on its ability to dissolve in the reaction medium.

Quantitative Solubility Data

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for tetrakis(triphenylphosphite)nickel(0) in common organic solvents remains largely unreported. This is not uncommon for highly reactive and air-sensitive organometallic compounds where such determinations can be challenging.

However, qualitative assessments consistently report its solubility in specific non-polar and weakly polar aprotic solvents. The available information is summarized in the table below.

| Solvent | Chemical Formula | Type | Solubility |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic Ether | Soluble |

| Toluene | C₇H₈ | Aromatic | Soluble |

| Benzene | C₆H₆ | Aromatic | Likely Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Likely Soluble |

| Diethyl Ether | (C₂H₅)₂O | Aprotic Ether | Sparingly Soluble |

| Hexane | C₆H₁₄ | Aliphatic | Insoluble |

| Acetone | C₃H₆O | Ketone | Sparingly Soluble |

Note: "Likely Soluble" indicates solvents in which similar nickel(0) phosphine (B1218219) or phosphite (B83602) complexes exhibit good solubility. Experimental verification is required.

Experimental Protocol: Determination of Solubility for Air-Sensitive Compounds

The following protocol outlines a gravimetric method for determining the solubility of tetrakis(triphenylphosphite)nickel(0) using Schlenk line techniques to maintain an inert atmosphere. This method is adaptable for various organic solvents.

Materials and Equipment:

-

Tetrakis(triphenylphosphite)nickel(0)

-

Anhydrous, deoxygenated organic solvents

-

Schlenk line with a vacuum pump and inert gas (argon or nitrogen) supply

-

Schlenk flasks

-

Glass syringe and needles

-

Cannula

-

Analytical balance (accurate to 0.1 mg)

-

Thermostatic bath

-

Filtration apparatus (e.g., filter cannula or Schlenk filter frit)

-

Oven for drying glassware

Procedure:

-

Preparation of Glassware: Thoroughly clean and dry all glassware in an oven at >120°C overnight. Assemble the Schlenk apparatus while hot and place under vacuum to remove any adsorbed water.

-

Inert Atmosphere: Cycle the assembled apparatus between vacuum and inert gas at least three times to ensure a completely inert atmosphere.

-

Solvent Transfer: Transfer a precise volume of the desired anhydrous, deoxygenated solvent into a Schlenk flask via cannula transfer under a positive pressure of inert gas.

-

Sample Addition: In a glovebox or under a strong flow of inert gas, weigh a known mass of tetrakis(triphenylphosphite)nickel(0) and add it to the Schlenk flask containing the solvent.

-

Equilibration: Seal the flask and place it in a thermostatic bath set to the desired temperature. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to visually confirm that solid material remains, indicating a saturated solution.

-

Phase Separation: Once equilibrium is achieved, allow the solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, gas-tight syringe. To avoid drawing up solid particles, the needle tip should be positioned well above the settled solid. Alternatively, a filter cannula can be used to transfer the saturated solution to another pre-weighed Schlenk flask.

-

Solvent Evaporation: Weigh the syringe or the second Schlenk flask containing the aliquot of the saturated solution. Carefully remove the solvent under vacuum, leaving behind the dissolved tetrakis(triphenylphosphite)nickel(0) as a solid residue.

-

Mass Determination: Once the solvent is completely removed, reweigh the syringe or Schlenk flask. The difference in mass corresponds to the mass of the dissolved solute.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (mass of residue (g) / volume of aliquot (mL)) * 100

Safety Precautions:

-

Tetrakis(triphenylphosphite)nickel(0) is air-sensitive and potentially toxic. All manipulations should be carried out under an inert atmosphere using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable and may be toxic. Handle them in a well-ventilated fume hood.

Visualization of a Catalytic Workflow

Tetrakis(triphenylphosphite)nickel(0) is a crucial catalyst in the industrial synthesis of adiponitrile, a precursor to Nylon 6,6, via the hydrocyanation of butadiene. The following diagram illustrates the key steps in this catalytic cycle.[1][2][3]

Caption: Catalytic cycle of butadiene hydrocyanation using a Nickel(0) phosphite catalyst.

This guide provides a foundational understanding of the solubility of tetrakis(triphenylphosphite)nickel(0) and the necessary experimental considerations for its handling and characterization. Further research is encouraged to establish precise quantitative solubility data across a broader range of solvents to enhance its application in synthetic chemistry.

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of Tetrakis(triphenylphosphite)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition temperature of tetrakis(triphenylphosphite)nickel(0), a significant catalyst in organic synthesis. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides a visual representation of the decomposition process.

Thermal Properties of Tetrakis(triphenylphosphite)nickel(0)

Tetrakis(triphenylphosphite)nickel(0), with the chemical formula Ni[P(OPh)₃]₄, is a white to off-white powder. Its utility as a catalyst, particularly in hydrocyanation and dimerization reactions, is well-established.[1] However, its thermal stability is a critical parameter for its storage, handling, and application in chemical reactions.

Decomposition Temperature

The most frequently cited thermal decomposition temperature for tetrakis(triphenylphosphite)nickel(0) is 145 °C.[1][2] This value is consistently reported in the literature from various chemical suppliers. It is important to note that this is the temperature at which the compound begins to decompose, and the decomposition may occur over a range of temperatures.

Data Summary

For clarity and ease of comparison, the available quantitative data on the thermal properties of tetrakis(triphenylphosphite)nickel(0) are summarized in the table below.

| Property | Value | Source(s) |

| Decomposition Temperature | 145 °C (decomposes) | [1][2] |

| Melting Point | 145 °C (decomposes) | [2] |

| Appearance | White to off-white powder | [1] |

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition.

Methodology:

-

Sample Preparation: Due to the air-sensitive nature of tetrakis(triphenylphosphite)nickel(0), the sample should be handled in an inert atmosphere (e.g., a glovebox) to prevent oxidation.[1] A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan (commonly alumina (B75360) or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: A high-purity inert gas, such as nitrogen or argon, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the point where a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Sample Preparation: As with TGA, the sample must be prepared in an inert atmosphere. A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Experimental Conditions:

-

Atmosphere: An inert gas (nitrogen or argon) is purged through the DSC cell.

-

Temperature Program: The sample and reference are heated from ambient temperature through the expected decomposition range at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic peaks can indicate melting, while exothermic peaks often correspond to decomposition. For tetrakis(triphenylphosphite)nickel(0), the melting and decomposition appear to occur at the same temperature, which would likely be observed as a complex endothermic or exothermic event.

Visualization of the Decomposition Process

The thermal decomposition of tetrakis(triphenylphosphite)nickel(0) involves the breakdown of the complex into its constituent parts and potentially further reactions. The following diagram illustrates a logical pathway for this process.

Caption: Logical workflow of the thermal decomposition of tetrakis(triphenylphosphite)nickel(0).

References

A Comprehensive Technical Guide to the Safe Handling and Storage of Tetrakis(triphenylphosphite)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols for handling and storing Tetrakis(triphenylphosphite)nickel(0), a common catalyst and reagent in chemical synthesis. Due to its air-sensitive nature and potential health hazards, strict adherence to these procedures is critical to ensure personnel safety and maintain the integrity of the compound.

Compound Identification and Hazards

Tetrakis(triphenylphosphite)nickel(0) is a white to off-white powder used as a catalyst for various organic reactions, including hydrocyanation and dimerization.[1] It is recognized as an air-sensitive compound and a suspected cancer-causing agent, necessitating the use of specialized handling techniques such as Schlenk lines or glove boxes.[1]

Hazard Summary:

-

Health Hazards: Causes skin and serious eye irritation.[2] May cause an allergic skin reaction, respiratory irritation, and is suspected of causing cancer.[2]

-

Physical Hazards: Air-sensitive.[1] Incompatible with strong oxidizing agents.

-

Decomposition: Hazardous decomposition products include carbon monoxide, carbon dioxide, oxides of phosphorus, and nickel oxide.

Quantitative Safety Data

For quick reference, the following table summarizes the key quantitative data for the safe handling and storage of Tetrakis(triphenylphosphite)nickel(0).

| Parameter | Value | Source(s) |

| Storage Temperature | 2-8°C (Refrigerator) | [2][3] |

| Melting Point | 145-147 °C (decomposes) | [1][2][3] |

| Incompatible Materials | Strong oxidizing agents | |

| Atmosphere | Inert (e.g., Nitrogen) | [1] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound.

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat is required.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask of type N95 (US) is also suggested.[3]

Detailed Handling Procedures

All manipulations of Tetrakis(triphenylphosphite)nickel(0) should be performed in a well-ventilated area, preferably within a chemical fume hood or glovebox.[2]

Inert Atmosphere Techniques

Due to its air sensitivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Glovebox: A glovebox is the preferred environment for all manipulations, including weighing and transferring the solid.

-

Schlenk Line: For laboratories not equipped with a glovebox, standard Schlenk line techniques are necessary for handling the compound. This involves using specialized glassware that can be evacuated and backfilled with an inert gas.

Experimental Workflow

The following diagram outlines a typical workflow for the safe handling of Tetrakis(triphenylphosphite)nickel(0) from storage to use in a reaction.

Caption: Workflow for handling air-sensitive reagents.

Storage Procedures

Proper storage is crucial to maintain the stability and reactivity of Tetrakis(triphenylphosphite)nickel(0).

-

Container: Store in a tightly closed container.[2]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen.

-

Temperature: Keep refrigerated at a temperature between 2-8°C.[2][3]

-

Location: Store in a dry, cool, and well-ventilated place.[2] The storage area should be a designated flammables area.[4]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and cleanup measures.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration. Seek medical attention.[2]

-

Skin Contact: Wash with plenty of water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation or a rash occurs, get medical help.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

Ingestion: Wash out the mouth with water. Seek medical attention.

Spill and Leak Procedures

-

Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust.

-

Ventilation: Ensure adequate ventilation in the area of the spill.

Disposal Considerations

Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[2] All waste materials should be treated as hazardous.

This technical guide is intended to provide comprehensive information for the safe handling and storage of Tetrakis(triphenylphosphite)nickel(0). Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and ensure that all laboratory personnel are trained on these procedures.

References

Spectroscopic and Catalytic Profile of Tetrakis(triphenylphosphite)nickel(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and catalytic applications of tetrakis(triphenylphosphite)nickel(0), Ni[P(OPh)₃]₄. The document focuses on its infrared (IR) and Raman spectroscopic data, experimental protocols for its synthesis and characterization, and its role in industrially significant catalytic processes.

Spectroscopic Data: Vibrational Analysis

While a comprehensive, publicly available dataset of assigned IR and Raman spectra for tetrakis(triphenylphosphite)nickel(0) is not readily found in the reviewed literature, we can infer its key vibrational features by examining the spectra of the free triphenylphosphite ligand and the closely related complex, tetrakis(triphenylphosphine)nickel(0). The primary differences in the spectra will arise from the P-O-C linkages in the phosphite (B83602) ligand compared to the P-C linkages in the phosphine (B1218219) ligand.

The key vibrational modes for Ni[P(OPh)₃]₄ are expected in the following regions:

-

P-O-C stretching vibrations: These are characteristic of the phosphite ligand and are expected to appear in the fingerprint region of the IR and Raman spectra, typically in the range of 1200-900 cm⁻¹.

-

Ni-P stretching vibrations: These vibrations are indicative of the coordination of the phosphite ligands to the nickel center. These are typically found in the far-IR and low-frequency Raman regions, generally below 500 cm⁻¹.

-

Vibrations of the phenyl rings: These will be numerous and include C-H stretching, C-C stretching, and various bending modes, appearing in their characteristic regions of the spectra.

For comparative purposes, the vibrational data for the free triphenylphosphite ligand is presented below.

Table 1: Vibrational Frequencies for Triphenylphosphite (P(OPh)₃)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3062, 3038 | Not readily available |

| Aromatic C=C Stretch | 1590, 1481 | Not readily available |

| P-O-C Asymmetric Stretch | ~1200 | Not readily available |

| P-O-C Symmetric Stretch | ~1025 | Not readily available |

| P-C Stretch | 746 | Not readily available |

Note: The data for triphenylphosphite is based on typical values and may vary slightly depending on the experimental conditions.

Experimental Protocols

Synthesis of Tetrakis(triphenylphosphite)nickel(0)

A common method for the synthesis of tetrakis(triphenylphosphite)nickel(0) involves the reduction of a nickel(II) salt in the presence of excess triphenylphosphite.

Procedure:

-

Freshly sublimed nickelocene (B73246) is refluxed with an excess of triphenyl phosphite in dry, deoxygenated benzene (B151609) under a nitrogen atmosphere.[1]

-

The reaction mixture is then filtered to remove any solid impurities.[1]

-

The product is precipitated from the benzene solution by the addition of dry methanol.[1]

-

The resulting white to off-white powder is collected by filtration, washed with methanol, and dried under vacuum.

It is crucial to use pure nickelocene, as impurities can significantly lower the yield of the desired product.[1]

Infrared (IR) Spectroscopy

Sample Preparation (for air-sensitive compounds):

-

Nujol Mull: In a glovebox or under an inert atmosphere, a small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to form a paste. This mull is then pressed between two KBr or CsI plates.

-

Solution: A solution of the complex in a suitable dry and deoxygenated solvent (e.g., THF or toluene) can be prepared in a Schlenk flask and transferred to a sealed IR cell via a cannula.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the KBr/CsI plates or the solvent-filled cell is recorded and subtracted from the sample spectrum.

-

The spectral range is typically 4000-400 cm⁻¹. For observing Ni-P vibrations, a far-IR spectrometer (typically 400-100 cm⁻¹) is required.

Raman Spectroscopy

Sample Preparation:

-

A small amount of the crystalline solid is placed in a glass capillary tube, which is then flame-sealed under vacuum or an inert atmosphere.

-

Alternatively, the sample can be pressed into a pellet and mounted in a sealed sample holder.

Data Acquisition:

-

A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer.

-

The data is typically presented as Raman shift in wavenumbers (cm⁻¹).

Catalytic Application: Hydrocyanation of Alkenes

Tetrakis(triphenylphosphite)nickel(0) and related nickel(0) phosphite complexes are highly effective catalysts for the hydrocyanation of alkenes, an industrially important reaction for the synthesis of nitriles, which are precursors to polymers like nylon.[2][3]

The generalized catalytic cycle for the hydrocyanation of an alkene (R-CH=CH₂) is depicted below.

Figure 1: A simplified catalytic cycle for the hydrocyanation of an alkene catalyzed by a nickel(0) phosphite complex.

Description of the Catalytic Cycle:

-

Ligand Dissociation: The catalytically active species is formed by the dissociation of a triphenylphosphite ligand from the starting complex, Ni[P(OPh)₃]₄, to generate the coordinatively unsaturated Ni[P(OPh)₃]₃.[2]

-

Oxidative Addition: Hydrogen cyanide (HCN) undergoes oxidative addition to the nickel(0) center, forming a hydrido-nickel(II)-cyanide intermediate, H-Ni(CN)(P(OPh)₃)₂.[2][3]

-

Alkene Coordination: The alkene substrate coordinates to the nickel center.[2]

-

Migratory Insertion: The alkene inserts into the nickel-hydride bond, forming an alkyl-nickel(II)-cyanide complex.[2][3]

-

Reductive Elimination: The final step is the reductive elimination of the alkyl group and the cyanide ligand to form the nitrile product, regenerating the catalytically active nickel(0) species.[2][3]

This guide provides a foundational understanding of the spectroscopic characteristics and catalytic utility of tetrakis(triphenylphosphite)nickel(0). Further research into the detailed vibrational assignments through theoretical calculations and experimental studies on this specific complex would be beneficial for a more complete understanding.

References

An In-depth Technical Guide to the Electronic Properties and Bonding in Tetrakis(triphenylphosphite)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(triphenylphosphite)nickel(0), with the chemical formula Ni[P(OPh)₃]₄, is a significant organometallic complex widely utilized as a catalyst in various organic transformations. This technical guide provides a comprehensive overview of the electronic properties and bonding characteristics of this compound. It delves into its synthesis, molecular structure, spectroscopic signatures, and the theoretical framework that governs its reactivity. Detailed experimental protocols for its preparation and characterization are provided, alongside a quantitative summary of its key structural and spectroscopic parameters. The nature of the nickel-phosphorus bond is explored through the lens of molecular orbital and ligand field theories, offering insights into its role in catalysis.

Introduction

Tetrakis(triphenylphosphite)nickel(0) is a zerovalent nickel complex that has garnered considerable interest due to its catalytic prowess in reactions such as hydrocyanation, oligomerization, and polymerization.[1] The electronic and steric properties of the four triphenylphosphite ligands play a crucial role in the stability and reactivity of the complex. Understanding the intricate details of its electronic structure and the nature of the metal-ligand bonding is paramount for the rational design of more efficient catalysts and for elucidating reaction mechanisms. This guide aims to consolidate the current knowledge on these aspects, presenting it in a structured and accessible format for researchers in chemistry and drug development.

Synthesis and Physical Properties

Tetrakis(triphenylphosphite)nickel(0) is typically synthesized by the displacement of a weakly bound ligand from a nickel(0) precursor with an excess of triphenylphosphite. A common laboratory-scale preparation involves the reaction of nickelocene (B73246) with triphenylphosphite in a refluxing benzene (B151609) solution under an inert atmosphere.[1] The product is then precipitated by the addition of methanol (B129727).[1]

Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇₂H₆₀NiO₁₂P₄ | |

| Molecular Weight | 1299.83 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 145 °C (decomposes) | |

| Solubility | Soluble in THF and toluene |

Molecular Structure and Bonding

Tetrakis(triphenylphosphite)nickel(0) adopts a tetrahedral geometry around the central nickel atom, which is consistent with a d¹⁰ electronic configuration and the steric bulk of the four triphenylphosphite ligands.[2] This coordination geometry is a key determinant of its reactivity.

Ligand Field Theory Perspective

In the framework of Ligand Field Theory (LFT), for a tetrahedral d¹⁰ complex like Ni[P(OPh)₃]₄, the five d-orbitals of the nickel atom are split into two sets: a lower energy, doubly degenerate 'e' set (dz², dx²-y²) and a higher energy, triply degenerate 't₂' set (dxy, dxz, dyz).[3][4] Since the nickel atom is in the 0 oxidation state and has a d¹⁰ configuration, all d-orbitals are completely filled. This filled d-shell contributes to the diamagnetic nature of the complex. The energy gap between the 'e' and 't₂' sets (Δt) is relatively small in tetrahedral complexes.[3]

Molecular Orbital Theory Perspective

A more nuanced understanding of the bonding is provided by Molecular Orbital (MO) theory. The bonding in Ni[P(OPh)₃]₄ involves two primary components:

-

σ-Donation: The phosphorus atom of each triphenylphosphite ligand possesses a lone pair of electrons in a σ-symmetry orbital. These lone pairs are donated to the vacant s and p orbitals of the nickel(0) center, forming four Ni-P σ-bonds. This interaction is the primary contributor to the stability of the complex.

-

π-Backbonding: The triphenylphosphite ligand is a strong π-acceptor. The phosphorus atom has low-lying empty σ* orbitals (P-O antibonding) that have the correct symmetry to overlap with the filled d-orbitals of the nickel atom (the t₂ set in tetrahedral symmetry). This allows for the back-donation of electron density from the metal to the ligand, a phenomenon known as π-backbonding. This back-donation strengthens the Ni-P bond and reduces the electron density on the nickel center, which in turn stabilizes the zerovalent state.

The interplay between σ-donation and π-backbonding is crucial in determining the electronic properties and reactivity of the complex. The strong π-acceptor nature of the phosphite (B83602) ligands makes the nickel center more electrophilic and thus more susceptible to oxidative addition, a key step in many catalytic cycles.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the characterization of tetrakis(triphenylphosphite)nickel(0).

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for studying phosphorus-containing compounds.[5] The ³¹P nucleus is 100% abundant and has a spin of ½, providing sharp and informative signals. In Ni[P(OPh)₃]₄, the four equivalent phosphorus atoms give rise to a single resonance in the ³¹P{¹H} NMR spectrum. The chemical shift provides information about the electronic environment of the phosphorus nucleus. For triphenylphosphite ligands, the chemical shift is typically observed in the range of 125 to 145 ppm.[6] Coordination to the nickel center causes a shift in this resonance.

Quantitative Spectroscopic Data:

| Technique | Parameter | Value | Reference |

| ³¹P NMR | Chemical Shift (δ) | ~128 - 140 ppm | [7] |

| FT-IR | P-O-C stretch | ~1160-1200 cm⁻¹ | |

| FT-IR | Ni-P stretch | ~400-500 cm⁻¹ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the molecule. Key vibrational bands in the spectrum of Ni[P(OPh)₃]₄ include those associated with the P-O-C linkages and the Ni-P bond. The stretching frequencies of the P-O-C group are sensitive to the coordination of the phosphite ligand to the metal center.

Experimental Protocols

Synthesis of Tetrakis(triphenylphosphite)nickel(0)

Materials:

-

Nickelocene (freshly sublimed)

-

Triphenylphosphite (distilled under vacuum)

-

Benzene (anhydrous)

-

Methanol (anhydrous)

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen or Argon gas (high purity)

Procedure: [1]

-

In a Schlenk flask under an inert atmosphere of nitrogen or argon, dissolve freshly sublimed nickelocene in anhydrous benzene.

-

Add an excess of distilled triphenylphosphite to the solution.

-

Reflux the reaction mixture under the inert atmosphere. The progress of the reaction can be monitored by the disappearance of the green color of nickelocene.

-

After the reaction is complete, cool the mixture to room temperature and filter it under inert conditions to remove any insoluble byproducts.

-

Slowly add anhydrous methanol to the filtrate with stirring to precipitate the white to off-white solid product.

-

Collect the product by filtration, wash with anhydrous methanol, and dry under vacuum.

³¹P NMR Spectroscopy

Instrumentation:

-

NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.

Sample Preparation:

-

Due to the air-sensitivity of the complex, all sample preparation should be performed in a glovebox or using Schlenk techniques.

-

Dissolve a small amount of the complex (typically 10-20 mg) in a deuterated solvent (e.g., C₆D₆ or THF-d₈) in an NMR tube.

-

Seal the NMR tube under an inert atmosphere.

Data Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Use an external standard of 85% H₃PO₄ for chemical shift referencing.

-

Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of several seconds, and a 90° pulse angle.[8]

FT-IR Spectroscopy

Instrumentation:

-

FT-IR spectrometer.

Sample Preparation (for air-sensitive compounds):

-

Nujol Mull: In a glovebox, grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste.[9][10] Spread the mull between two KBr or CsI plates.

-

Solution Cell: Prepare a solution of the complex in a dry, IR-transparent solvent (e.g., anhydrous hexane (B92381) or CCl₄) in a glovebox.[11] Transfer the solution to an airtight liquid IR cell.

Data Acquisition:

-

Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of the Nujol or solvent and subtract it from the sample spectrum.

Conclusion

Tetrakis(triphenylphosphite)nickel(0) is a cornerstone of nickel-based catalysis. Its tetrahedral geometry and the unique electronic properties of the triphenylphosphite ligands, characterized by strong σ-donation and significant π-backbonding, are central to its stability and reactivity. This guide has provided a detailed examination of the electronic structure and bonding in this complex, supported by spectroscopic data and theoretical models. The experimental protocols outlined herein offer a practical resource for the synthesis and characterization of this important organometallic compound. A thorough understanding of these fundamental principles is essential for the continued development of novel and more efficient catalytic systems for applications in organic synthesis and drug development.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. rsc.org [rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. drawellanalytical.com [drawellanalytical.com]

In-Depth Technical Guide to Tetrakis(triphenylphosphite)nickel(0) (CAS 14221-00-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(triphenylphosphite)nickel(0), identified by the CAS number 14221-00-2, is an organonickel complex widely utilized as a catalyst in organic synthesis. Its primary applications lie in the hydrocyanation of alkenes and alkynes, as well as in styrene (B11656) dimerization. This technical guide provides a comprehensive overview of its chemical properties, safety data, synthesis, and key experimental applications, designed for professionals in research and development.

Chemical and Physical Properties

This compound is an air-sensitive, white to off-white solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 14221-00-2 |

| Molecular Formula | C₇₂H₆₀NiO₁₂P₄[1][2] |

| Molecular Weight | 1299.83 g/mol [1] (also reported as 1303.86 g/mol [3][4]) |

| Appearance | White to off-white powder/solid[3][5] |

| Melting Point | 145 °C (decomposes)[3][5][6][7] |

| Solubility | Soluble in THF and toluene[5][8] |

| Stability | Air-sensitive[5][6] |

Safety and Handling

Tetrakis(triphenylphosphite)nickel(0) is a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Identification

The compound is classified with the following hazards:

-

Carcinogenicity: Limited evidence of a carcinogenic effect. Nickel compounds are listed as Group 1 carcinogens by IARC.[6]

-

Irritation: Causes eye, skin, and respiratory system irritation.[6]

-

Sensitization: May cause sensitization by inhalation and skin contact.[6]

| GHS Pictograms | Signal Word | Hazard Statements |

| GHS07, GHS08 | Warning | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer.[4][7] |

Precautionary Measures and First Aid

| Precautionary Statements | First Aid Measures |

| P202: Do not handle until all safety precautions have been read and understood. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308 + P313: IF exposed or concerned: Get medical advice/attention.[4] | Eyes: Flush with plenty of water for at least 15 minutes. Skin: Flush with plenty of water for at least 15 minutes while removing contaminated clothing. Ingestion: Wash out mouth with water. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. In all cases, seek medical attention.[6] |

Handling and Storage

Due to its air-sensitive nature, Tetrakis(triphenylphosphite)nickel(0) must be handled under an inert atmosphere, such as nitrogen, using Schlenk line or glovebox techniques.[5] It should be stored in a tightly sealed container in a refrigerator (2-8°C) under a nitrogen atmosphere.[3][7]

Experimental Protocols

Synthesis of Tetrakis(triphenylphosphite)nickel(0)

A common method for the synthesis of this complex involves the reaction of nickelocene (B73246) with an excess of triphenyl phosphite (B83602).

Methodology:

-

Freshly sublimed nickelocene is dissolved in benzene (B151609) under a nitrogen atmosphere.

-

An excess of triphenyl phosphite is added to the solution.

-

The reaction mixture is refluxed under nitrogen.

-

After the reaction is complete, the mixture is filtered.

-

The product is precipitated from the benzene solution by the addition of dry methanol.[6]

Note: The purity of the nickelocene is crucial as impurities can significantly lower the yield.[6]

A logical workflow for the synthesis is depicted below.

Caption: A simplified workflow for the synthesis of Tetrakis(triphenylphosphite)nickel(0).

Application in Alkene Hydrocyanation

Tetrakis(triphenylphosphite)nickel(0) is a key catalyst in the hydrocyanation of alkenes, a process of significant industrial importance, such as in the DuPont process for the synthesis of adiponitrile, a precursor to nylon.

General Reaction Scheme: R-CH=CH₂ + HCN --(Ni[P(OPh)₃]₄)--> R-CH₂-CH₂-CN

The catalytic cycle for the hydrocyanation of an alkene is illustrated below.

Caption: The catalytic cycle for the nickel-catalyzed hydrocyanation of alkenes.

Experimental Considerations:

-

The reaction is typically carried out in a suitable solvent under an inert atmosphere.

-

The addition of a Lewis acid can enhance the rate of the reaction.

-

Careful control of the hydrogen cyanide concentration is necessary to prevent catalyst deactivation.

Characterization Data

Characterization of Tetrakis(triphenylphosphite)nickel(0) is typically performed using standard analytical techniques.

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | The IR spectrum, often recorded as a Nujol mull, would show characteristic bands for the triphenyl phosphite ligands. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ³¹P NMR spectroscopy would confirm the presence of the triphenyl phosphite ligands and the overall structure of the complex. |

| Elemental Analysis | Confirms the elemental composition of the compound. |

Note: While the availability of various spectra (Raman, IR, ¹H NMR, ¹³C NMR) is indicated in chemical databases, specific spectral data with peak assignments were not available in the public domain at the time of this review.

Conclusion

Tetrakis(triphenylphosphite)nickel(0) is a valuable and versatile catalyst in synthetic organic chemistry. Its effective use requires a thorough understanding of its properties and strict adherence to safety and handling protocols due to its hazardous nature and air sensitivity. The provided information on its synthesis and catalytic applications serves as a foundational guide for researchers and professionals in the field. Further investigation into detailed, optimized experimental protocols and the acquisition of comprehensive characterization data is recommended for specific research applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (513bp) Research on Catalysts for the Hydrocyanation of 1,3-Butadiene to Adiponitrile | AIChE [proceedings.aiche.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 5. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

The Dawn of "Naked Nickel": A Technical Guide to the Discovery and Development of Nickel(0) Phosphite Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical development of nickel(0) phosphite (B83602) complexes, a class of compounds that has revolutionized homogeneous catalysis. From their serendipitous origins to their modern applications in complex organic synthesis, this document provides a comprehensive overview of their chemistry, synthesis, and catalytic utility.

Introduction: The "Nickel Effect" and the Birth of an Era

The story of nickel(0) phosphite complexes is intrinsically linked to the pioneering work of Günther Wilke and the investigation of the "nickel effect" in Ziegler-Natta catalysis in the 1950s and 60s. It was observed that trace amounts of nickel had a profound impact on the outcome of ethylene (B1197577) oligomerization, leading to the dimerization to butene instead of the expected formation of long-chain alkylaluminum compounds. This serendipitous discovery was the catalyst for a systematic investigation into the nature of the active nickel species.

Wilke's research led to the isolation and characterization of highly reactive nickel(0)-olefin complexes, which he termed "naked nickel" complexes.[1] These species, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂), proved to be invaluable precursors for a vast array of other nickel(0) complexes, including the phosphite-stabilized compounds that are the focus of this guide. The lability of the olefin ligands in "naked nickel" complexes allows for their facile displacement by stronger donor ligands like phosphites, providing a versatile entry point into this important class of catalysts.[2]

Another significant historical pillar in nickel catalysis was the work of Walter Reppe, who, in the 1940s, discovered that nickel salts could catalyze the cyclooligomerization of alkynes to form aromatic compounds like benzene (B151609) and cyclooctatetraene.[3][4] This early work demonstrated the remarkable ability of nickel to mediate complex carbon-carbon bond-forming reactions.

Synthesis of a Archetypal Nickel(0) Phosphite Complex: Tetrakis(triethylphosphite)nickel(0)

One of the most well-studied and widely used nickel(0) phosphite complexes is tetrakis(triethylphosphite)nickel(0), Ni[P(OEt)₃]₄. Its synthesis is a foundational experiment in many inorganic and organometallic chemistry laboratories.

Experimental Protocol: Synthesis of Ni[P(OEt)₃]₄

The following protocol is adapted from established laboratory procedures.[5]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Triethyl phosphite (P(OEt)₃)

-

Diethylamine (B46881) (HNEt₂)

-

Ice bath

-

Standard Schlenk line or glovebox equipment for handling air-sensitive compounds

Procedure:

-

In a 100 mL Erlenmeyer flask equipped with a stir bar, dissolve 2.6 g (11 mmol) of NiCl₂·6H₂O in 50 mL of methanol. The solution will be emerald green.

-

Cool the solution in an ice bath.

-

Carefully add 9.4 mL (9.1 g, 55 mmol) of triethyl phosphite to the cooled solution over a 2-minute period while stirring. The solution should turn a blood-red color.

-

After stirring for 5 minutes, add 2.5 mL (1.8 g, 24 mmol) of diethylamine dropwise via syringe.

-

A white precipitate of Ni[P(OEt)₃]₄ should begin to form after approximately half of the diethylamine has been added.

-

After the complete addition of diethylamine, continue stirring the mixture in the ice bath for an additional 10 minutes.

-

Collect the white, crystalline product by vacuum filtration.

-

Wash the product with cold methanol and then with a small amount of diethyl ether.

-

Dry the product under vacuum. The product is sensitive to air and light and should be stored under an inert atmosphere (e.g., nitrogen or argon).

Safety Note: Triethyl phosphite and diethylamine have strong, unpleasant odors and should be handled in a well-ventilated fume hood.

Logical Workflow for the Synthesis of Ni[P(OEt)₃]₄

Caption: Workflow for the synthesis of Ni[P(OEt)₃]₄.

Characterization Data

The identity and purity of Ni[P(OEt)₃]₄ can be confirmed by various spectroscopic techniques.

| Technique | Observed Data |

| Appearance | White, crystalline solid[5] |

| Infrared (IR) | The IR spectrum will show characteristic P-O-C and C-H stretching and bending frequencies. Comparison with the spectrum of free triethyl phosphite is used for confirmation.[5] |

| ¹H NMR | The proton NMR spectrum will show resonances for the ethyl groups of the phosphite ligands. |

| ¹³C NMR | The carbon NMR spectrum will show resonances for the ethyl groups of the phosphite ligands. |

| ³¹P NMR | The phosphorus-31 NMR spectrum typically shows a single sharp resonance, indicating the equivalence of the four phosphite ligands.[2][5] |

Catalytic Applications of Nickel(0) Phosphite Complexes

Nickel(0) phosphite complexes are versatile catalysts for a wide range of organic transformations. Their catalytic activity stems from the ability of the nickel center to cycle between Ni(0) and Ni(II) oxidation states, facilitating key elementary steps such as oxidative addition and reductive elimination.

Alkene Isomerization

One of the classic applications of nickel(0) phosphite complexes is the isomerization of alkenes. The precatalyst, Ni[P(OEt)₃]₄, is protonated in situ to generate the active catalyst, a nickel hydride species, [HNi(P(OEt)₃)₄]⁺.[4][5]

Catalytic Cycle for Alkene Isomerization

Caption: Catalytic cycle for alkene isomerization.[5]

Quantitative Data for Alkene Isomerization

| Substrate | Catalyst System | Product(s) | Yield/Conversion | Selectivity (E/Z) | Reference |

| 1-Heptene | Ni[P(OEt)₃]₄ / H₂SO₄ | 2-Heptene, 3-Heptene | Equilibrium mixture | - | [5] |

| Allylbenzene | Ni[P(OEt)₃]₄ / Sulfated Zirconia | (E)-β-Methylstyrene | >99% | 98:2 | [6][7] |

| 1-Octene | Ni[P(OEt)₃]₄ / Sulfated Zirconia | Internal Octenes | 95% | - | [6] |

Hydrocyanation of Alkenes

The hydrocyanation of alkenes, particularly the addition of HCN to butadiene to produce adiponitrile (B1665535) (a precursor to Nylon-6,6), is a landmark industrial application of nickel(0) phosphite catalysis, famously commercialized by DuPont.[8][9][10] The choice of phosphite ligand is crucial in controlling the regioselectivity of the reaction.

Catalytic Cycle for Butadiene Hydrocyanation

Caption: Simplified catalytic cycle for butadiene hydrocyanation.[3][11]

Quantitative Data for Hydrocyanation Reactions

| Substrate | Catalyst System | Product(s) | Yield/Conversion | Selectivity (linear:branched) | TOF (h⁻¹) | Reference |

| Butadiene | Ni(0) / monodentate phosphite | 3-Pentenenitrile, 2-Methyl-3-butenenitrile | High | ~70:30 | - | [3][11] |

| Butadiene | (tript-PPh₂)Ni(cod) | 3-Pentenenitrile | - | up to 98% linear | - | [8] |

| Styrene | Ni(0) / BiPhePhos | 2-Phenylpropanenitrile | >90% | - | up to 309,000 | [12] |

| Vinylarenes | Ni(cod)₂ / chiral phosphine-phosphite | Branched nitriles | High | 88-99% ee | - | [13] |

Suzuki-Miyaura Cross-Coupling

Nickel(0) phosphite complexes are also effective catalysts for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. Nickel catalysts are often a more cost-effective alternative to their palladium counterparts and can be particularly effective for the coupling of challenging substrates like aryl chlorides.[14][15] More recently, mixed-ligand systems incorporating both phosphites and N-heterocyclic carbenes (NHCs) have shown exceptional activity.[16]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

The following is a general procedure based on protocols for nickel-catalyzed Suzuki-Miyaura couplings.[16]

Materials:

-

Aryl chloride

-

Arylboronic acid

-

Ni(COD)₂

-

Phosphite ligand (e.g., P(OPh)₃ or a more specialized one)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., THF or dioxane)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox, to an oven-dried vial, add Ni(COD)₂ (e.g., 5 mol%) and the phosphite ligand (e.g., 10 mol%).

-

Add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).

-

Add the solvent and seal the vial.

-

Remove the vial from the glovebox and heat the reaction mixture with stirring for the desired time (e.g., 12-24 hours) at a specified temperature (e.g., 80-100 °C).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Cross-Coupling

| Aryl Halide/Electrophile | Boronic Acid | Catalyst System | Product Yield | Reference |

| Aryl Chlorides | Arylboronic acids | NiCl₂(dppf) / Zn (in situ generation of Ni(0)) | Good to high | [17] |

| Aryl Chlorides | Arylboronic acids | Ni(II)-NHC-Phosphite precatalyst | High | [16] |

| Aryl Carbamates/Sulfamates | Arylboronic acids | Ni(COD)₂ / PPh₃ (under microwave heating) | up to 87% | [18] |

Conclusion and Future Outlook

The discovery and development of nickel(0) phosphite complexes represent a significant chapter in the history of organometallic chemistry and catalysis. From the initial observations of the "nickel effect" to the rational design of sophisticated phosphite ligands for highly selective transformations, this field continues to evolve. The principles established through the study of these complexes have paved the way for the development of other nickel-based catalytic systems and have had a profound impact on the chemical industry.

Future research in this area will likely focus on the development of even more active and selective catalysts through ligand design, the application of these catalysts to new and challenging synthetic problems, and the elucidation of reaction mechanisms with greater detail using advanced computational and spectroscopic techniques. The legacy of "naked nickel" and its phosphite adducts will undoubtedly continue to inspire innovation in catalysis for years to come.

References

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. mdpi.com [mdpi.com]

- 4. Alkene Isomerization Using a Heterogeneous Nickel-Hydride Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. react.rutgers.edu [react.rutgers.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. researchgate.net [researchgate.net]